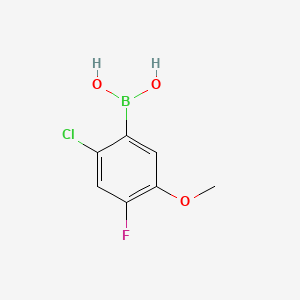

2-Chloro-4-fluoro-5-methoxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-4-fluoro-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSUZUNCVLTXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681866 | |

| Record name | (2-Chloro-4-fluoro-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-46-0 | |

| Record name | Boronic acid, B-(2-chloro-4-fluoro-5-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-4-fluoro-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-fluoro-5-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluoro-5-methoxyphenylboronic acid is a substituted phenylboronic acid that serves as a key building block in organic synthesis. Its structural features, including the presence of chlorine, fluorine, and methoxy groups on the phenyl ring, make it a valuable reagent for introducing this specific moiety into larger molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of biologically active compounds.

Chemical Properties

Limited publicly available data exists for the specific physicochemical properties of this compound. The following table summarizes the available information. It is important to note that some data, such as melting and boiling points, have not been consistently reported for this specific isomer and may vary between suppliers.

| Property | Value | Source |

| Molecular Formula | C₇H₇BClFO₃ | [1] |

| Molecular Weight | 204.39 g/mol | [1] |

| CAS Number | 1256355-46-0 | [1] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Melting Point | Not definitively reported | |

| Boiling Point | Not definitively reported | |

| Solubility | No specific data available. Phenylboronic acids generally exhibit low solubility in water but are soluble in many organic solvents. | [2] |

Synthesis

A general method for the synthesis of this compound is described in patent literature, starting from 2-chloro-6-fluoroanisole.[3] The process involves a lithiation reaction followed by borylation.

Experimental Protocol: General Synthesis

Disclaimer: This is a generalized protocol based on patent literature and standard organic chemistry techniques. Specific reaction conditions, including stoichiometry, temperature, and reaction times, may require optimization. Appropriate safety precautions must be taken when handling organolithium reagents and other hazardous chemicals.

-

Lithiation: A solution of 2-chloro-6-fluoroanisole in an anhydrous etheral solvent (e.g., tetrahydrofuran or diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

An organolithium reagent, such as n-butyllithium, is added dropwise to the solution. The reaction mixture is stirred at low temperature to allow for the formation of the lithiated intermediate.

-

Borylation: A borate ester, such as trimethyl borate, is then added to the reaction mixture at low temperature.

-

Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., hydrochloric acid) to hydrolyze the borate ester and yield the boronic acid.

-

Workup and Purification: The product is extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product may be purified by recrystallization or column chromatography.

Caption: General synthesis workflow for this compound.

Reactivity and Applications

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.

Suzuki-Miyaura Cross-Coupling

In a typical Suzuki-Miyaura reaction, the boronic acid is coupled with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base. This reaction is widely used in the pharmaceutical and agrochemical industries to construct complex molecular architectures.

Use in Herbicide Synthesis

Patent literature indicates that this compound is a key intermediate in the synthesis of certain herbicides.[3][4] The boronic acid is coupled with a suitable heterocyclic halide to form the final herbicidal molecule.

Experimental Protocol: General Suzuki-Miyaura Coupling

Disclaimer: This is a generalized protocol. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome and requires optimization for each specific substrate combination.

-

Reaction Setup: To a reaction vessel is added this compound, the aryl or heteroaryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a suitable ligand (if required), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

The vessel is purged with an inert gas.

-

Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene, dioxane, or DMF/water) is added.

-

Reaction: The mixture is heated to the desired temperature (typically between 80-120 °C) and stirred until the reaction is complete, as monitored by techniques such as TLC or LC-MS.

-

Workup and Purification: The reaction mixture is cooled, and the catalyst is removed by filtration. The product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Caption: General schematic of the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing the specific biological targets or signaling pathways modulated by this compound itself. Its primary role is that of a synthetic intermediate. The biological activity of the final products, such as the herbicides synthesized using this boronic acid, would depend on the overall structure of the molecule.[3][4] Without specific data on these final products, a discussion of their interaction with biological pathways is not possible at this time.

Safety and Handling

Substituted phenylboronic acids should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, including herbicides. While detailed physicochemical data and experimental protocols for this specific isomer are not widely available in the public domain, this guide provides a summary of the known information based on patent literature and general chemical principles. Further research and publication are needed to fully characterize this compound and its reaction products.

References

- 1. This compound - CAS:1256355-46-0 - Sunway Pharm Ltd [3wpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 4. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-4-fluoro-5-methoxyphenylboronic acid

CAS Number: 1256355-46-0

This technical guide provides a comprehensive overview of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid, a valuable building block for researchers, scientists, and professionals in drug development and medicinal chemistry. This document details its physicochemical properties, synthesis, applications, and provides exemplary experimental protocols.

Physicochemical Properties

This compound is a substituted phenylboronic acid, a class of compounds widely utilized in organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups, makes it a valuable reagent for introducing this specific moiety into larger molecules, thereby influencing their biological and physical properties.

| Property | Value | Source |

| CAS Number | 1256355-46-0 | N/A |

| Molecular Formula | C₇H₇BClFO₃ | [1] |

| Molecular Weight | 204.39 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available. Similar compounds like 2-chloro-5-methoxyphenylboronic acid have a melting point of 115 °C.[3] | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in polar organic solvents (predicted) | N/A |

Synthesis

The synthesis of this compound typically proceeds via a metal-halogen exchange reaction on a suitably substituted aromatic precursor, followed by quenching with a borate ester. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of similar phenylboronic acids.[4][5]

Materials:

-

1-Bromo-2-chloro-4-fluoro-5-methoxybenzene (starting material)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

-

Trimethyl borate (B(OMe)₃)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard glassware for organic synthesis (flame-dried)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet, dissolve 1-bromo-2-chloro-4-fluoro-5-methoxybenzene (1.0 eq) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the reaction mixture, add trimethyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Work-up: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1 M aqueous HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., a mixture of an ether and a nonpolar solvent like hexanes) or by silica gel column chromatography.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a key intermediate in the synthesis of complex organic molecules, primarily through the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a fundamental transformation in modern medicinal chemistry.[7][8]

The presence of chloro, fluoro, and methoxy groups on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[9] For instance, fluorine substitution can enhance metabolic stability and binding affinity, while the chloro and methoxy groups can modulate lipophilicity and electronic properties. Boronic acids themselves are a class of compounds with diverse biological activities and are considered bioisosteres of carboxylic acids.[10]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide.[11][12]

Materials:

-

This compound (1.1 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To an oven-dried reaction flask, add the aryl bromide (1.0 eq), this compound (1.1 eq), the base (2.0-3.0 eq), and the palladium catalyst (2-5 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data

| Spectroscopy | Predicted Data / Expected Features |

| ¹H NMR | Aromatic protons are expected in the range of δ 6.5-7.5 ppm, showing coupling to each other and to the fluorine atom. A singlet for the methoxy group protons around δ 3.8-4.0 ppm. A broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O. |

| ¹³C NMR | Aromatic carbons will appear in the range of δ 110-160 ppm. The carbon attached to the boron atom will be in the upfield region of the aromatic signals. The methoxy carbon will be around δ 55-60 ppm. |

| ¹⁹F NMR | A single resonance is expected, with its chemical shift influenced by the adjacent chloro and methoxy groups. |

| IR Spectroscopy | Characteristic peaks for O-H stretching of the boronic acid group (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring, ~1600-1450 cm⁻¹), C-O stretching (~1250 cm⁻¹), C-F stretching (~1200-1000 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or [M-H]⁻ would be observed, depending on the ionization technique. Fragmentation may involve the loss of water from the boronic acid moiety. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[13] |

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.cn]

- 2. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-chloro-5-methoxyphenylboronic acid - 89694-46-2 - Structure, Synthesis, Properties [organoborons.com]

- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 5. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. nbinno.com [nbinno.com]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid, a valuable building block in medicinal chemistry and drug development. Due to the limited publicly available information on the direct synthesis of this specific isomer, this document details a well-established protocol for a closely related compound, 4-Chloro-2-fluoro-3-methoxyphenylboronic acid, and proposes a highly analogous and chemically sound pathway for the target molecule. The core of both syntheses lies in the powerful strategy of directed ortho-metalation (DoM).

Introduction to Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful regioselective method for the functionalization of aromatic rings.[1][2] This reaction utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi). This coordination increases the acidity of the protons at the ortho position to the DMG, allowing for selective deprotonation and the formation of an aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high precision.[1][3][4] The methoxy group (-OCH₃) is a well-established and effective DMG for this purpose.

Established Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

A detailed and high-yielding synthesis for 4-Chloro-2-fluoro-3-methoxyphenylboronic acid has been reported, starting from 1-chloro-3-fluoro-2-methoxybenzene (also known as 2-chloro-6-fluoroanisole).[5][6][7] This established protocol serves as an excellent template for the synthesis of the target molecule.

Experimental Protocol

The synthesis is a one-pot procedure involving the lithiation of 1-chloro-3-fluoro-2-methoxybenzene followed by borylation with trimethyl borate.

Materials:

-

1-chloro-3-fluoro-2-methoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Trimethyl borate (B(OMe)₃)

-

Anhydrous 1,2-dimethoxyethane (DME)

-

1 N Sodium hydroxide (NaOH) solution

-

6 N Hydrochloric acid (HCl)

-

Tert-butyl methyl ether (TBME)

-

Acetonitrile (MeCN)

-

Sodium chloride (NaCl)

-

Magnesium sulfate (MgSO₄)

Procedure: [5]

-

A solution of 1-chloro-3-fluoro-2-methoxybenzene in anhydrous DME is cooled to approximately -78 °C under an inert atmosphere (e.g., nitrogen).

-

n-Butyllithium (in hexanes) is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred for about an hour at this temperature to ensure complete lithiation.

-

Trimethyl borate is then added dropwise, keeping the temperature below -65 °C. After the addition, the reaction is allowed to slowly warm to room temperature and stirred overnight.

-

A 1 N aqueous solution of sodium hydroxide is added to the reaction mixture, which is then stirred for 1.5 hours at room temperature.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is washed with TBME to remove organic impurities.

-

The aqueous layer is acidified with 6 N hydrochloric acid. Acetonitrile is then added.

-

Solid sodium chloride is added to the mixture to saturate the aqueous layer, leading to the separation of an acetonitrile layer containing the product.

-

The acetonitrile layers are combined, dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the solid 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.

Quantitative Data

The following table summarizes the quantitative aspects of the synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.

| Parameter | Value | Reference(s) |

| Starting Material | 1-chloro-3-fluoro-2-methoxybenzene | [5] |

| Key Reagents | n-BuLi, Trimethyl borate | [5] |

| Solvent | Anhydrous DME | [5] |

| Lithiation Temperature | -78 °C to -70 °C | [5] |

| Borylation Temperature | Below -67 °C | [5] |

| Reported Yield | 93% | [5] |

Synthesis Pathway Diagram

Caption: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.

Proposed Synthesis of this compound

Based on the principles of directed ortho-metalation, a robust synthetic pathway for this compound can be proposed. The logical starting material for this synthesis is 1-chloro-5-fluoro-4-methoxybenzene. In this molecule, the methoxy group is expected to direct the lithiation to the adjacent, sterically accessible C5 position.

Proposed Experimental Protocol

The experimental protocol is expected to be highly similar to that of the isomer described above.

Materials:

-

1-chloro-5-fluoro-4-methoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Trimethyl borate (B(OMe)₃)

-

Anhydrous 1,2-dimethoxyethane (DME) or Tetrahydrofuran (THF)

-

1 N Sodium hydroxide (NaOH) solution

-

6 N Hydrochloric acid (HCl)

-

An organic extraction solvent (e.g., TBME, Ethyl Acetate)

-

A suitable solvent for work-up (e.g., Acetonitrile)

-

Sodium chloride (NaCl)

-

Magnesium sulfate (MgSO₄)

Proposed Procedure:

-

Dissolve 1-chloro-5-fluoro-4-methoxybenzene in anhydrous DME or THF under an inert atmosphere and cool the solution to -78 °C.

-

Slowly add n-butyllithium dropwise, ensuring the internal temperature does not rise significantly. Stir the reaction mixture for 1-2 hours at -78 °C.

-

Add trimethyl borate dropwise at -78 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding a 1 N aqueous solution of NaOH and stir for 1-2 hours.

-

Perform an aqueous work-up similar to the one described for the isomer, including washing with an organic solvent to remove non-polar impurities.

-

Acidify the aqueous layer with 6 N HCl to precipitate the boronic acid or to prepare for extraction.

-

Extract the product with a suitable organic solvent or use the salting-out method with acetonitrile as described previously.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the desired product.

Projected Quantitative Data

The following table outlines the expected parameters for the proposed synthesis. Yields are anticipated to be high, in line with similar directed ortho-metalation reactions.

| Parameter | Projected Value |

| Starting Material | 1-chloro-5-fluoro-4-methoxybenzene |

| Key Reagents | n-BuLi, Trimethyl borate |

| Solvent | Anhydrous DME or THF |

| Lithiation Temperature | -78 °C |

| Borylation Temperature | -78 °C |

| Expected Yield | >85% |

Proposed Synthesis Pathway Diagram

Caption: Proposed synthesis of this compound.

Conclusion

References

- 1. Directed Ortho Metalation [organic-chemistry.org]

- 2. 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. echemi.com [echemi.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | C7H5ClFNO3 | CID 2779295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 459-60-9|1-Fluoro-4-methoxybenzene|BLD Pharm [bldpharm.com]

Spectroscopic Analysis of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Chloro-4-fluoro-5-methoxyphenylboronic acid is a substituted aromatic boronic acid. Such compounds are pivotal building blocks in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a cornerstone of pharmaceutical and materials science research. The precise structural elucidation and purity assessment of these reagents are critical for the successful and reproducible synthesis of target molecules. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for this purpose. This guide details the principles and methodologies for the comprehensive spectroscopic analysis of the title compound.

Predicted and Representative Spectroscopic Data

Due to the absence of published experimental data for this compound, this section presents predicted data and representative data from analogous compounds. These tables are intended to provide a reference for expected spectral features.

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₇H₇BClFO₃), the expected mass-to-charge ratios (m/z) for various adducts in high-resolution mass spectrometry are crucial for its identification. While experimental data is unavailable, predicted data for a closely related isomer, (5-chloro-4-fluoro-2-methoxyphenyl)boronic acid, is available and provides a strong indication of the expected values.

| Adduct | Predicted m/z |

| [M+H]⁺ | 205.02336 |

| [M+Na]⁺ | 227.00530 |

| [M-H]⁻ | 203.00880 |

| [M+NH₄]⁺ | 222.04990 |

| [M+K]⁺ | 242.97924 |

| [M+H-H₂O]⁺ | 187.01334 |

| [M+HCOO]⁻ | 249.01428 |

| [M+CH₃COO]⁻ | 263.02993 |

Data sourced from predicted values for (5-chloro-4-fluoro-2-methoxyphenyl)boronic acid on PubChemLite.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. For this compound, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR would be informative. The following table provides an example of ¹H NMR and ¹³C NMR data for a related compound, 4-methoxyphenylboronic acid, to illustrate the types of signals expected.

Representative ¹H NMR Data (4-methoxyphenylboronic acid in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 2H | Ar-H ortho to B(OH)₂ |

| ~6.9 | d | 2H | Ar-H meta to B(OH)₂ |

| 3.8 | s | 3H | OCH₃ |

| ~5.0 | br s | 2H | B(OH)₂ |

Representative ¹³C NMR Data (4-methoxyphenylboronic acid)

| Chemical Shift (ppm) | Assignment |

| ~162 | Ar-C-OCH₃ |

| ~137 | Ar-C ortho to B(OH)₂ |

| ~113 | Ar-C meta to B(OH)₂ |

| ~130 (broad) | Ar-C-B(OH)₂ |

| ~55 | OCH₃ |

Note: Data is representative for 4-methoxyphenylboronic acid and will vary for the title compound due to the different substitution pattern.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a phenylboronic acid will show characteristic absorption bands.

Characteristic IR Absorption Bands for Phenylboronic Acids

| Wavenumber (cm⁻¹) | Vibration |

| 3600-3200 | O-H stretch (B(OH)₂), often broad |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch (OCH₃) |

| ~1600, ~1480 | Aromatic C=C stretch |

| ~1350 | B-O stretch |

| ~1250 | Asymmetric C-O-C stretch (aryl ether) |

| ~1030 | Symmetric C-O-C stretch (aryl ether) |

| ~830 | C-Cl stretch |

| ~1100 | C-F stretch |

Experimental Protocols

The following sections provide detailed methodologies for acquiring spectroscopic data for this compound.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique for the analysis of boronic acids.

-

Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Sample Preparation :

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 10 mL of a suitable solvent such as acetonitrile or methanol.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

-

Chromatographic Conditions :

-

Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A : 0.1% Formic acid in water.

-

Mobile Phase B : 0.1% Formic acid in acetonitrile.

-

Gradient : A typical gradient would be to start at 5% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions.

-

Flow Rate : 0.2-0.4 mL/min.

-

Column Temperature : 40 °C.

-

Injection Volume : 1-5 µL.

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Electrospray ionization (ESI) in both positive and negative modes to observe different adducts.

-

Scan Range : m/z 100-500.

-

Capillary Voltage : 3-4 kV.

-

Source Temperature : 120-150 °C.

-

Data Acquisition : Full scan mode for identification and targeted MS/MS for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation :

-

Weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Data Acquisition :

-

¹H NMR :

-

Spectral Width : -2 to 12 ppm.

-

Number of Scans : 16-64 scans.

-

Relaxation Delay : 1-5 seconds.

-

-

¹³C NMR :

-

Spectral Width : 0 to 200 ppm.

-

Number of Scans : 1024 or more due to the low natural abundance of ¹³C.

-

Pulse Program : A proton-decoupled pulse sequence is typically used.

-

-

¹⁹F NMR :

-

Spectral Width : A range suitable for aromatic fluorine compounds.

-

Pulse Program : Proton-decoupled.

-

-

¹¹B NMR :

-

Spectral Width : A wide range to accommodate the chemical shift of the boronic acid.

-

Note : A background signal from borosilicate glass NMR tubes may be observed. Using quartz tubes can mitigate this.[2]

-

-

-

Data Processing :

-

Apply Fourier transformation to the raw Free Induction Decay (FID) data.

-

Perform phase and baseline corrections.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Sample Preparation :

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

-

Data Processing : The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

References

Technical Guide: Stability and Storage of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of the stability profile and optimal storage conditions for 2-Chloro-4-fluoro-5-methoxyphenylboronic acid (CAS No: 1256355-46-0). Adherence to these guidelines is crucial for maintaining the compound's purity, and integrity, and ensuring experimental reproducibility.

Chemical Stability Profile

This compound is a solid that is generally stable when handled and stored under the recommended conditions.[1][2] However, like many boronic acids, it is susceptible to degradation under specific environmental influences. The primary stability concerns involve moisture, heat, and incompatibility with certain classes of chemicals. Thermal decomposition can lead to the release of hazardous and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), oxides of boron, and hydrogen fluoride.[1][2]

Factors Influencing Stability

Several factors can compromise the stability of this compound:

-

Moisture and Water: Boronic acids can undergo dehydration to form boroxines (anhydrides). While this process is often reversible, the presence of excess moisture can affect the compound's reactivity and apparent molecular weight. It is crucial to handle the compound in a dry environment.

-

Incompatible Materials: The compound should not be stored with strong oxidizing agents.[1][2][4] Contact with such agents can lead to vigorous and potentially hazardous reactions.

-

Air: While not explicitly stated as air-sensitive in the provided data, boronic acids can be sensitive to oxidation. Handling under an inert atmosphere (e.g., argon or nitrogen) is a good practice for long-term storage or when high purity is critical.

-

Dust Formation: Creating dust should be avoided as this increases the surface area available for reaction with atmospheric moisture and oxygen, and also poses an inhalation hazard.[1][2]

Recommended Handling and Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended.

Storage

The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][4] The recommended storage temperature is refrigerated, typically between 2°C and 8°C.[3][5] Containers should be kept tightly closed to prevent moisture ingress.[1][4]

Handling

-

Always handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[1][3][6]

-

Use appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[1][2][6]

-

Ensure that eyewash stations and safety showers are readily accessible in the work area.[1][4]

Data Summary Table

The following table summarizes the key stability and storage parameters for this compound.

| Parameter | Recommendation / Data | Source(s) |

| Storage Temperature | Refrigerated; 2°C - 8°C. Store in a cool place. | [3][5] |

| Atmosphere | Keep in a dry place. Store in a well-ventilated area. | [1][4] |

| Container | Keep container tightly closed. | [1][3][4] |

| Conditions to Avoid | Excess heat, dust formation, incompatible products. | [2] |

| Incompatible Materials | Strong oxidizing agents, strong acids. | [1][2][4] |

| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Oxides of boron, Hydrogen fluoride. | [1][2] |

| Physical Form | Solid. | [5] |

General Experimental Protocol for Stability Assessment

The following is a generalized protocol for assessing the stability of a chemical compound like this compound. This protocol should be adapted based on available analytical equipment and specific experimental goals.

Objective: To evaluate the stability of this compound under various stress conditions (e.g., temperature, humidity, light).

Materials:

-

This compound (high purity)

-

Vials (e.g., amber glass HPLC vials with screw caps)

-

Analytical balance

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Environmental chambers or ovens

-

Desiccator

Methodology:

-

Initial Analysis (T=0):

-

Prepare a standard stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Perform an initial purity analysis using a validated HPLC method to determine the initial peak area and identify any existing impurities. This serves as the baseline.

-

Record the retention time and peak area of the main compound.

-

-

Sample Preparation for Stress Testing:

-

Accurately weigh a small amount (e.g., 1-5 mg) of the solid compound into several labeled vials.

-

Prepare multiple samples for each stress condition to be tested.

-

-

Stress Conditions:

-

Thermal Stability: Place vials in environmental chambers at elevated temperatures (e.g., 40°C, 60°C) for a defined period (e.g., 1, 2, 4, and 8 weeks).

-

Humidity: Place vials in a humidity chamber (e.g., 25°C / 75% Relative Humidity).

-

Photostability: Expose samples to a controlled light source (as per ICH Q1B guidelines) while keeping control samples wrapped in aluminum foil to protect them from light.

-

Control: Store a set of samples under the recommended storage conditions (2-8°C, in the dark, desiccated) to serve as a control.

-

-

Time-Point Analysis:

-

At each designated time point, remove one vial from each stress condition.

-

Dissolve the contents in the same solvent used for the initial analysis to the same concentration.

-

Analyze the sample by HPLC using the same method as the T=0 analysis.

-

-

Data Analysis:

-

Compare the chromatograms of the stressed samples to the T=0 and control samples.

-

Calculate the percentage of the remaining parent compound.

-

Identify and quantify any new peaks, which represent degradation products.

-

Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.

-

Visualizations

Logical Flow of Stability and Degradation

Caption: Factors influencing the stability of this compound.

Experimental Workflow for Stability Testing

References

The Reactivity Profile of 2-Chloro-4-fluoro-5-methoxyphenylboronic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluoro-5-methoxyphenylboronic acid, with the CAS Number 1256355-46-0, is a substituted arylboronic acid. Due to the presence of chloro, fluoro, and methoxy functional groups on the phenyl ring, this compound is an attractive building block in organic synthesis, particularly for the construction of complex molecular architectures in the pharmaceutical and agrochemical industries. This technical guide provides an overview of its expected reactivity profile, focusing on two of the most prominent reactions of boronic acids: the Suzuki-Miyaura coupling and the Chan-Lam coupling.

While specific experimental data for this compound is not extensively available in the public domain, its reactivity can be inferred from the well-established principles of these cross-coupling reactions. This guide will, therefore, present generalized experimental protocols and discuss the anticipated electronic and steric influences of the substituents on the reaction outcomes.

Core Reactivity: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. It is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.

Expected Reactivity of this compound

The electronic nature of the substituents on the phenyl ring of this compound is expected to influence its reactivity. The methoxy group (-OCH₃) is an electron-donating group, which generally increases the electron density on the aromatic ring, potentially facilitating the transmetalation step in the Suzuki-Miyaura catalytic cycle. Conversely, the chloro (-Cl) and fluoro (-F) groups are electron-withdrawing through induction, which can decrease the electron density on the ring. The interplay of these electronic effects, along with the steric hindrance imposed by the ortho-chloro substituent, will dictate the overall efficiency and rate of the coupling reaction.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

The following is a representative, non-specific protocol for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature is crucial for any specific substrate combination.

-

Materials:

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

This compound (typically 1.1 to 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., dioxane, toluene, DMF, often with water as a co-solvent)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, and the base.

-

The vessel is then evacuated and backfilled with an inert gas multiple times.

-

Degassed solvent is added, and the mixture is stirred.

-

The palladium catalyst is added under the inert atmosphere.

-

The reaction mixture is heated to the desired temperature (typically ranging from 80°C to 120°C) and monitored by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified, typically by column chromatography.

-

Quantitative Data Summary (Illustrative)

As specific data for this compound is not available, the following table is an illustrative template of how quantitative data for Suzuki-Miyaura reactions would be presented.

| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | Data not available |

| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Dioxane | 110 | 8 | Data not available |

| 2-Iodopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O | 90 | 24 | Data not available |

Core Reactivity: Chan-Lam Coupling

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms a carbon-heteroatom bond between an arylboronic acid and an amine or an alcohol.[1][2] This reaction is particularly valuable as it can often be performed under milder conditions, including at room temperature and open to the air, providing a complementary method to palladium-catalyzed C-N and C-O bond formations.[2]

Expected Reactivity of this compound

Similar to the Suzuki-Miyaura coupling, the electronic and steric properties of this compound will influence its performance in Chan-Lam couplings. The reaction is known to be sensitive to the steric hindrance on the boronic acid, and the ortho-chloro group may impact the reaction rate. The electronic effects of the substituents will also play a role in the transmetalation step with the copper catalyst.

Generalized Experimental Protocol for Chan-Lam Coupling

Below is a general procedure for a Chan-Lam N-arylation reaction. Specific conditions will vary depending on the amine or alcohol coupling partner.

-

Materials:

-

Amine or Alcohol

-

This compound (typically 1.5 to 2.0 equivalents)

-

Copper source (e.g., Cu(OAc)₂, Cu₂O)

-

Base (optional, e.g., pyridine, triethylamine)

-

Solvent (e.g., CH₂Cl₂, MeOH, Toluene)

-

Often conducted in the presence of air (oxygen)

-

-

Procedure:

-

To a reaction vessel, add the amine or alcohol, this compound, and the copper catalyst.

-

If a base is required, it is added to the mixture.

-

The solvent is added, and the reaction is typically stirred vigorously open to the atmosphere or under an oxygen balloon.

-

The reaction is stirred at room temperature or heated, and its progress is monitored (e.g., by TLC or LC-MS).

-

Upon completion, the reaction mixture is typically filtered through a pad of celite to remove the copper salts.

-

The filtrate is concentrated, and the residue is partitioned between an organic solvent and water.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

-

Quantitative Data Summary (Illustrative)

The following table illustrates how quantitative data for Chan-Lam coupling reactions would be presented.

| Amine/Alcohol Partner | Copper Source (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Cu(OAc)₂ (1.0) | Pyridine (2.0) | CH₂Cl₂ | RT | 24 | Data not available |

| Phenol | Cu₂O (0.5) | None | Toluene | 80 | 12 | Data not available |

| Morpholine | Cu(OAc)₂ (1.0) | Et₃N (2.0) | MeOH | RT | 48 | Data not available |

Signaling Pathways and Experimental Workflows

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling Catalytic Cycle

The mechanism of the Chan-Lam coupling is more debated, but a plausible catalytic cycle is depicted below.

Caption: A plausible catalytic cycle for the Chan-Lam cross-coupling reaction.

General Experimental Workflow

The logical flow for conducting and analyzing a typical cross-coupling reaction is outlined below.

Caption: General workflow for a cross-coupling experiment.

This compound is a promising reagent for the synthesis of highly substituted aromatic compounds. Based on the established principles of Suzuki-Miyaura and Chan-Lam couplings, it is expected to be a versatile building block. However, it is crucial to note that a comprehensive understanding of its reactivity profile can only be achieved through systematic experimental studies. The information provided in this guide serves as a foundation for researchers to design and optimize synthetic routes utilizing this specific boronic acid. Further empirical investigation is necessary to fully elucidate its reaction kinetics, substrate scope, and optimal conditions for various cross-coupling transformations.

References

The Untapped Potential of 2-Chloro-4-fluoro-5-methoxyphenylboronic Acid in Medicinal Chemistry: A Technical Guide

For Immediate Release

While specific applications of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid in medicinal chemistry are not yet extensively documented in peer-reviewed literature, its structural features strongly suggest its potential as a valuable building block in the synthesis of novel therapeutic agents. This technical guide will explore these potential applications, drawing on the well-established roles of substituted phenylboronic acids in drug discovery. The primary utility of this compound is anticipated to be in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the creation of biaryl structures.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The table below summarizes key known properties.

| Property | Value | Reference |

| CAS Number | 1256355-46-0 | [1] |

| Molecular Formula | C₇H₇BClFO₃ | [1] |

| Molecular Weight | 204.39 g/mol | [1] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly between aromatic rings.[2][3] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a broad range of functional groups.[4][5] this compound is an ideal candidate for this reaction, where it would serve as the organoboron component to be coupled with an aryl or heteroaryl halide.

The unique substitution pattern of this boronic acid—a chlorine atom, a fluorine atom, and a methoxy group—offers medicinal chemists several advantages. The fluorine and methoxy groups can modulate the electronic properties of the resulting biaryl compound, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile, such as metabolic stability and membrane permeability.[6][7]

Hypothetical Application in Kinase Inhibitor Synthesis

A significant application of biaryl motifs is in the development of small molecule kinase inhibitors for oncology and other therapeutic areas.[8][9] Dysregulation of protein kinases is a common factor in many diseases.[9] The 2-chloro-4-fluoro-5-methoxyphenyl moiety, when incorporated into a larger molecule via Suzuki-Miyaura coupling, could serve as a key pharmacophore that interacts with the ATP-binding site of a target kinase.

For instance, this building block could be used to synthesize analogs of existing kinase inhibitors or to discover novel scaffolds. The methoxy group could act as a hydrogen bond acceptor, while the halogen atoms could form halogen bonds or occupy hydrophobic pockets within the kinase active site.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized, hypothetical protocol for the use of this compound in a Suzuki-Miyaura cross-coupling reaction. Researchers should optimize conditions for their specific substrates.

Materials:

-

This compound (1.2 mmol)

-

Aryl halide (e.g., a brominated heterocycle) (1.0 mmol)

-

Palladium(II) acetate (0.02 mmol)

-

Triphenylphosphine (0.04 mmol)

-

Potassium carbonate (2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

Procedure:

-

To a 25 mL round-bottom flask containing a magnetic stir bar, add the aryl halide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.[2]

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]

-

Add toluene and water to the flask via syringe.[2]

-

Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[2]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.[2]

Conclusion

While direct applications of this compound in medicinal chemistry are yet to be fully explored, its chemical structure positions it as a highly promising building block for the synthesis of complex, biologically active molecules. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction opens avenues for the creation of novel biaryl compounds, particularly in the pursuit of new kinase inhibitors and other targeted therapies. The unique combination of chloro, fluoro, and methoxy substituents provides a rich scaffold for fine-tuning the pharmacological properties of lead compounds. Further research into the applications of this versatile reagent is warranted and is anticipated to yield significant contributions to the field of drug discovery.

References

- 1. This compound - CAS:1256355-46-0 - Sunway Pharm Ltd [3wpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. soci.org [soci.org]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures. 2-Chloro-4-fluoro-5-methoxyphenylboronic acid is a valuable building block in medicinal chemistry and materials science. Its substituted phenyl structure allows for the introduction of a specific substitution pattern that can be critical for biological activity or material properties. For instance, this boronic acid is a key intermediate in the synthesis of certain herbicidal compounds, such as 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4-aminopicolinate and 2-(4-chloro-2-fluoro-3-methoxyphenyl)-6-amino-4-pyrimidinecarboxylic acid.[1]

This document provides a detailed protocol for the Suzuki-Miyaura coupling reaction using this compound with a focus on coupling with challenging chloro-substituted heteroaryl partners.

Data Presentation: Reaction Parameters

The successful execution of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions for the coupling of arylboronic acids with chloro-substituted pyridines and pyrimidines, which are relevant for the application of this compound.

Table 1: General Conditions for Suzuki-Miyaura Coupling with Chloro-Substituted Heterocycles

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a versatile and commonly used catalyst.[2][3] Pd(dppf)Cl₂ is often effective for challenging substrates.[4] Pd₂(dba)₃ is a common Pd(0) source used with various phosphine ligands. |

| Ligand | PPh₃, dppf, Buchwald-type ligands (e.g., SPhos, XPhos) | The choice of ligand is crucial for catalyst stability and reactivity, especially with less reactive aryl chlorides. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An appropriate base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact yield.[2][3] |

| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, Acetonitrile | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[2][3] |

| Temperature | 80-120 °C | Elevated temperatures are often necessary to drive the reaction to completion, particularly with aryl chlorides. |

Table 2: Catalyst and Base Screening for a Model Suzuki-Miyaura Coupling

The following data is representative for the coupling of a dichloropyrimidine with a phenylboronic acid and serves as a guideline for optimizing the reaction with this compound.

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | ~80 |

| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | ~75 |

| 3 | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (3) | Toluene/H₂O (2:1) | 100 | ~90 |

| 4 | Pd(PPh₃)₄ (3) | Cs₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | ~85 |

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a chloro-substituted heteroaromatic compound.

Materials:

-

This compound (1.0 equiv)

-

Chloro-substituted heteroaromatic compound (e.g., 2,4-dichloropyrimidine) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (3 mol%)

-

Base (e.g., K₂CO₃) (3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane and water, 2:1 v/v)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the chloro-substituted heteroaromatic compound (1.2 equiv), the palladium catalyst (3 mol%), and the base (3.0 equiv).

-

Degassing: Seal the flask with a rubber septum, and purge with an inert gas (nitrogen or argon) for 15-20 minutes.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

-

Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and MS).

Mandatory Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

References

- 1. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Detailed experimental procedure for cross-coupling with 2-Chloro-4-fluoro-5-methoxyphenylboronic acid

An invaluable tool in modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction facilitates the formation of carbon-carbon bonds, proving essential in the synthesis of complex molecules for pharmaceuticals and materials science. This application note provides a detailed protocol for the use of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid, a key building block for introducing a substituted phenyl moiety into various molecular scaffolds. The strategic placement of chloro, fluoro, and methoxy groups can significantly influence the electronic properties, metabolic stability, and biological activity of target compounds.

The protocol outlines a robust methodology for the efficient palladium-catalyzed coupling of this compound with aryl halides. The successful execution of this reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system to overcome the potential challenges associated with substituted boronic acids and to ensure high yields and purity.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[1] The generally accepted mechanism comprises three fundamental steps:[1]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide.[2]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.[1]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of this compound with various aryl bromides. Yields are representative and highly dependent on the specific substrate. Optimization is recommended for each unique reaction.

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | ~92 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 8 | ~88 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 16 | ~85 |

| 4 | Methyl 4-bromobenzoate | PdCl₂(dppf) (2) | - | K₃PO₄ (2) | THF/H₂O (2:1) | 80 | 12 | ~90 |

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide (using Entry 1 from the table as a representative example).

Materials and Equipment:

-

This compound (1.2 mmol, 1.2 equiv.)

-

4-Bromoanisole (1.0 mmol, 1.0 equiv.)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)

-

Toluene and Degassed Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate, Hexanes

-

Schlenk flask or round-bottom flask with reflux condenser

-

Magnetic stir plate and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

1. Reaction Setup:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound (249 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), and potassium phosphate (425 mg, 2.0 mmol).

-

In a separate vial, weigh the palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos ligand (16.4 mg, 0.04 mmol).

-

Seal the Schlenk flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]

-

Under a positive pressure of the inert gas, add the catalyst and ligand to the flask.

-

Add anhydrous toluene (5 mL) and degassed water (1 mL) via syringe.[3]

2. Reaction Execution:

-

Place the flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12 hours.

-

Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

3. Workup:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.[4]

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[3]

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[4]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]

4. Purification:

-

Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure biaryl product.[3]

-

Characterize the final product using appropriate analytical methods (e.g., NMR, MS).

Mandatory Visualization

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Safety Information:

-

All reagents and solvents should be handled in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Palladium catalysts are toxic and should be handled with care.

-

The reaction should be conducted under an inert atmosphere as catalysts and reagents can be air-sensitive.

-

Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with 2-Chloro-4-fluoro-5-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid with various aryl and heteroaryl halides. The Suzuki-Miyaura reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The incorporation of the 2-chloro-4-fluoro-5-methoxyphenyl moiety is of significant interest in medicinal chemistry and materials science, as this structural motif can modulate the electronic properties, lipophilicity, and metabolic stability of target molecules.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryls, vinylarenes, and polyenes. The reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base. While the Suzuki reaction is known for its robustness, the successful coupling of electronically modified or sterically hindered substrates like this compound often requires careful optimization of the catalytic system. Key parameters for a successful transformation include the choice of palladium precursor, ligand, base, and solvent system. This document outlines effective palladium catalysts and provides generalized protocols that can serve as a starting point for reaction optimization.

Recommended Palladium Catalysts and Reaction Conditions

The choice of the palladium catalyst and associated ligand is critical for a successful coupling reaction. For challenging substrates, including those with multiple halogen substituents, catalyst systems employing bulky, electron-rich phosphine ligands are often preferred. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle and can help to prevent catalyst deactivation. Below is a summary of commonly used catalytic systems that have shown efficacy in the coupling of similar fluorinated and polychlorinated arylboronic acids.

Table 1: Summary of Effective Palladium Catalyst Systems for Suzuki Coupling of Fluorinated Arylboronic Acids

| Palladium Source / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Aryl Halide Partner (Example) | Reported Yield (%) with Analogous Substrates |

| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | 4-Chloroanisole | >95[1] |

| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 80 | 1-24 | Aryl Bromides | 35-90+[2] |

| Pd(PPh₃)₄ (3-5) | PPh₃ (integrated) | K₂CO₃ or K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 4-12 | Aryl Bromides/Iodides | 80-92[3] |

| [Pd(cinnamyl)Cl]₂ (1) / XPhos (2) | XPhos | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5-2 | 4-Bromotoluene | >95[1] |

| XPhos Palladacycle G2 (2) | XPhos (integrated) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | 4-Chloroanisole | >95[4] |

| Pd(dppf)Cl₂ (1-5) | dppf (integrated) | K₂CO₃ or Na₂CO₃ (2) | 1,4-Dioxane/H₂O or DMF/H₂O | 80-110 | 12-24 | Aryl Bromides | 85-95[5] |

Note: The yields presented are for analogous fluorinated or otherwise challenging boronic acids and may vary for this compound. Optimization for each specific substrate is recommended.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure using a Palladium Precatalyst (e.g., XPhos Palladacycle)

This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl chlorides and bromides at room temperature.[4]

Materials:

-

Palladium Precatalyst (e.g., XPhos Palladacycle G2, 2 mol%)

-

This compound (1.2-1.5 mmol)

-

Aryl or Heteroaryl Halide (1.0 mmol)

-

Potassium Phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL)

-

Tetrahydrofuran (THF), degassed (2 mL)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer

Procedure:

-

To a Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and the palladium precatalyst (2 mol%).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the degassed THF (2 mL) followed by the degassed 0.5 M aqueous K₃PO₄ solution (4 mL) via syringe.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can range from 30 minutes to a few hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure using a Palladium(0) Source (e.g., Pd₂(dba)₃) with a Phosphine Ligand

This protocol is suitable for a broad range of aryl and heteroaryl bromides and may require elevated temperatures.

Materials:

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

-

Phosphine Ligand (e.g., SPhos or XPhos, 2-4 mol%)

-

This compound (1.2 mmol)

-

Aryl or Heteroaryl Bromide (1.0 mmol)

-

Potassium Phosphate (K₃PO₄, 3.0 mmol)

-

Toluene, anhydrous and degassed (5 mL)

-

Water, degassed (0.5 mL)

-

Inert atmosphere (Nitrogen or Argon)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (3.0 mmol), Pd₂(dba)₃ (1-2 mol%), and the phosphine ligand (2-4 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

-

Heat the reaction mixture to 80-110 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To aid in the conceptualization of the experimental setup and the underlying chemical transformation, the following diagrams are provided.

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][7][8]

Troubleshooting

-

Low Yield:

-

Catalyst Deactivation: The presence of multiple functional groups on the boronic acid may require a more robust ligand. Consider screening other bulky, electron-rich phosphine ligands.

-

Protodeboronation: Fluorinated arylboronic acids can be susceptible to protodeboronation (loss of the boronic acid group). Using milder bases (e.g., K₂CO₃, Cs₂CO₃) or shorter reaction times may mitigate this side reaction.

-

-

Incomplete Reaction:

-

Increase catalyst loading.

-

Increase reaction temperature or time.

-

Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the palladium(0) catalyst.

-

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of complex molecules. The selection of an appropriate palladium catalyst system, particularly one with a bulky, electron-rich phosphine ligand, is crucial for achieving high yields. The protocols provided herein offer a solid foundation for researchers to develop and optimize these important transformations in their own laboratories.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

Optimizing Suzuki Coupling of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid: A Guide to Base and Solvent Selection

Application Note AP2025-12-26